molecular formula C12H15BrClNO2 B1500202 (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217836-26-4

(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1500202
CAS No.: 1217836-26-4
M. Wt: 320.61 g/mol
InChI Key: FQZLDJKMSRXAMF-YDALLXLXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a useful research compound. Its molecular formula is C12H15BrClNO2 and its molecular weight is 320.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis and Biological Activities :

    • (S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride and its derivatives have been explored in the synthesis of biologically active natural bromophenols. These compounds have shown promising results in various bioanalytical antioxidant methods and cholinergic enzyme inhibition activities. The studies reveal their significant potential in therapeutic applications due to their potent antioxidant activities and enzyme inhibition properties (Rezai et al., 2018).
  • Synthesis Techniques and Derivatives :

    • Advanced synthesis techniques have been developed for optically pure derivatives of this compound. These techniques involve reactions with various reagents, leading to the creation of new chiral centers and stereoselective processes. This area of research is crucial for developing pharmaceutically relevant compounds with specific optical properties (Ruano et al., 2006).
  • Pharmaceutical Intermediates :

    • Some studies have focused on the use of this compound as an intermediate in the production of pharmaceuticals. Its unique structural properties make it a valuable precursor in the synthesis of complex molecular structures, which are often used in the development of new drugs and therapeutic agents (Datta & Kumar, 2014).
  • Chemical Properties and Reactions :

    • The compound has been studied for its chemical properties, especially in reactions involving halogenation. Understanding these reactions is essential for manipulating the compound’s structure to create derivatives with specific desired properties, which can be applied in various scientific and industrial applications (Bovonsombat & Mcnelis, 1993).
  • Catalysis and Synthesis Applications :

    • Research has explored the use of derivatives of this compound in catalysis, particularly in promoting synthesis reactions under solvent-free conditions. These studies contribute to the development of eco-friendly and efficient synthesis methods in organic chemistry (Godse et al., 2017).

Mechanism of Action

Properties

IUPAC Name

(2S)-2-[(3-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2.ClH/c13-10-4-1-3-9(7-10)8-12(11(15)16)5-2-6-14-12;/h1,3-4,7,14H,2,5-6,8H2,(H,15,16);1H/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQZLDJKMSRXAMF-YDALLXLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC(=CC=C2)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60661590
Record name 2-[(3-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217836-26-4
Record name 2-[(3-Bromophenyl)methyl]-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60661590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 2
(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 3
(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 4
(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 5
(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(S)-2-(3-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.